molecular formula C4H7NO3 B048455 Ethyl oxamate CAS No. 617-36-7

Ethyl oxamate

Cat. No. B048455
CAS RN: 617-36-7
M. Wt: 117.1 g/mol
InChI Key: RZMZBHSKPLVQCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl oxamate has been reported through various methods, including the oxidative carbonylation of piperidine and ethanol using a Pd/C catalyst under phosphine ligand-free conditions, followed by hydrogenation with Milstein's catalyst. This process demonstrates an innovative strategy for producing ethylene glycol by selective upgrading of C1 chemicals (Satapathy, Gadge, & Bhanage, 2017).

Molecular Structure Analysis

Ethyl oxamate's molecular structure has been studied through various methods, including X-ray crystallography, which has revealed its capacity to form nearly coplanar arrangements due to intramolecular hydrogen-bonding interactions. This structural characteristic is essential for understanding the compound's reactivity and its ability to form complex molecular assemblies (García-Báez, Gómez-Castro, Höpfl, Martínez-Martínez, & Padilla-Martínez, 2003).

Chemical Reactions and Properties

Ethyl oxamate is utilized in the synthesis of oxamato(-1) and μ-oxamato(-2) complexes, highlighting its role in forming novel polymeric and monomeric oxamato complexes. This reactivity underscores the compound's significance in the development of materials with potential applications in catalysis and materials science (Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990).

Physical Properties Analysis

The physical properties of ethyl oxamate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current literature search, understanding these physical characteristics is essential for practical applications in synthesis and material science.

Chemical Properties Analysis

Ethyl oxamate's chemical properties, particularly its reactivity with other compounds, play a significant role in synthetic chemistry. For example, its reaction with anthranilic acid derivatives to form esters or amides demonstrates its utility in organic synthesis, providing a straightforward method for preparing alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates (Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007).

Scientific Research Applications

  • Synthesis of Inorganic Complexes : Ethyl oxamate is utilized in the synthesis of inorganic oxamato complexes, novel μ-oxamato(-2) complexes, and monomeric oxamato(-1) complexes (Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990).

  • Inhibiting Lactate Dehydrogenase Activity : The compound Ethyl-N-N-benzyl-methyl-oxamate is effective in inhibiting lactate dehydrogenase activity in Echinococcus multilocularis metacestodes, influencing the host's muscular system and tegument (Sarciron et al., 1990).

  • Ethylene Glycol Synthesis : Ethyl oxamate is involved in oxamate-mediated catalytic hydrogenation, a promising alternative for synthesizing ethylene glycol from C1 chemicals (Satapathy, Gadge, & Bhanage, 2017).

  • Medical Applications : It is effective against Trypanosoma cruzi, reducing intracellular amastigotes and parasitemia in acute infected mice (Aguirre-Alvarado et al., 2010).

  • Stabilizing Metal Complexes : Ethyl oxamate-based ligands stabilize MI/II and MII/III couples in mono- to tetranuclear complexes, useful in electrochemical complexation methods (Weheabby et al., 2019).

  • Organic Synthesis : It participates in reactions with cyanoacetate, -cyanoacetamide, and 1-cyanoacetylpyrrolidine to form various compounds, indicating its role in organic synthesis (Hachiyama et al., 1983).

  • Potential in Fertility Control and Cancer Treatment : Oxamate analogues, due to their selective inhibition of LDH-C4, have potential applications in fertility control and cancer treatment (Rodríguez-Páez et al., 2011).

  • Synthetic Method for N-aryloxamates : The transformation of N-alkylated anilines to N-aryloxamates using ethyl 2-diazoacetoacetate and dirhodium tetraacetate is a notable synthetic method (Zhu, Zhang, Xin, & Yan, 2013).

  • Chemical Reaction Studies : Ethyl oxamate reacts with dialkyl oxalates and anthranilic acid derivatives, indicating its utility in chemical reaction studies (Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007).

  • Decarbonylation Studies : It undergoes rapid decarbonylation to produce unstable carbamic acid and ethylene, an important reaction in physical organic chemistry (Mora, Loroño, Córdova, & Chuchani, 2006).

  • Synthesis of Oxamates : Ethyl oxalyl chloride is used to synthesize oxamates derived from 5-aminopyrazoles, contributing to the field of heterocyclic chemistry (Peet, 1986).

  • Supramolecular Structure Studies : Ethyl N-phenyloxamate exhibits a unique supramolecular structure through intermolecular hydrogen bonding, important in the study of molecular interactions (García-Báez E et al., 2003).

Safety And Hazards

Ethyl oxamate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZBHSKPLVQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210698
Record name Ethyl oxamate
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Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxamate

CAS RN

617-36-7
Record name Ethyl oxamate
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Record name Ethyl oxamate
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Record name Ethyl oxamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
EV Chacin, M Tosta, A Herize… - Journal of physical …, 2005 - Wiley Online Library
… The temperature dependences of the overall rate coefficients are given by the following Arrhenius equations: for ethyl oxamate, log [k 1 (s −1 )] = (13.28 ± 0.20) – (203.7 ± 2.5) kJ mol −1 …
Number of citations: 9 onlinelibrary.wiley.com
JR Mora, M Lorono, T Cordova… - Journal of physical …, 2006 - Wiley Online Library
… Ethyl Oxamate and ethyl oxanilate undergo a rapid decarbonylation to give the corresponding carbamates. These intermediates proceed to a parallel decomposition to give the …
Number of citations: 7 onlinelibrary.wiley.com
S HAYASHI, M FURUKAWA, Y FUJINO… - Chemical and …, 1971 - jstage.jst.go.jp
N-Amidinoamidine reacted with diethyl oxalate in alcohol to give alkyl 4-amino-6-substituted sym-triazine-2-carboxylate through the formation of the intermediate. Regarding the …
Number of citations: 4 www.jstage.jst.go.jp
JL Meeks, SP McGlynn - Spectroscopy Letters, 1975 - Taylor & Francis
… The molecules of interest to this work are oxalyl choride (OXCL), ethyl oxalyl choride (EOCL), ethyl oxamate (EONH2) and N, N-dimethyl ethyl oxamate (DMEOX). The photoelectron spectra …
Number of citations: 10 www.tandfonline.com
LA Shemchuk, VP Chernykh, PS Arzumanov… - Russian Journal of …, 2007 - Springer
… We attempted to prepare 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid amide by reaction of hydrazide Ia with ethyl oxamate using acetic acid as solvent. The result was …
Number of citations: 10 link.springer.com
JR Downs, SJ Pastine, DA Schady… - Journal of …, 2001 - Wiley Online Library
Dilithiated C(α), N‐phenylhydrazones were prepared in excess lithium diisopropylamide and condensed with either ethyl oxanilate, ethyl 4′‐chlorooxanilate, or ethyl oxamate to give …
Number of citations: 10 onlinelibrary.wiley.com
BC Van Veen, SM Wales, J Clayden - The Journal of Organic …, 2021 - ACS Publications
We report the practical, scalable synthesis of a range of N-methyl allylic amines. Primary and secondary allylic alcohols underwent a regioselective Mitsunobu reaction with readily …
Number of citations: 4 pubs.acs.org
F Berrée, JP Bazureau, G Michelot… - Synthetic …, 1999 - Taylor & Francis
… We recently reported the use of the N-Boc ethyl oxamate la in Mitsunobu reactions.' The condensation products 2 could be easily deprotected in N-Boc amines 3 by using LiOH (…
Number of citations: 20 www.tandfonline.com
A Siwek, N Trotsko, M Wujec… - Journal of Labelled …, 2011 - Wiley Online Library
… Synthesis of ethyl oxamate (3): to the solution of pyrophosphoric acid (10.70 mmol) in dibutyl ether (9.5 mL) (2) (9.6 mmol) was added and the reaction mixture was heated at 115C for …
MN Khan, AA Khan - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
The kinetics of hydrolysis of ethyl oxamate in alkaline medium (0.02–1.0M-NaOH solution) were found to follow an irreversible first-order consecutive path of the type (i). Both the kinetic …
Number of citations: 3 pubs.rsc.org

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